molecular formula C17H28N2OS B4587630 2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol

2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol

Cat. No.: B4587630
M. Wt: 308.5 g/mol
InChI Key: DXQVBGIYPIMOMI-UHFFFAOYSA-N
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Description

2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C17H28N2OS and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.19223469 g/mol and the complexity rating of the compound is 344. The solubility of this chemical has been described as 36.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of structurally related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, involves optimizing technological parameters like raw material ratio, reaction time, and temperature. These compounds' structures are confirmed through various characterization techniques (Wang Jin-peng, 2013).

Extraction and Separation Techniques

  • Studies on alcohols like ethanol and 1-butanol, which are produced via fermentation, highlight the importance of efficient separation techniques from water. This is crucial due to their potential as liquid fuels and their use in pharmaceuticals. The extraction of these alcohols from water, possibly relevant to similar compounds, is studied using ionic liquids (A. Chapeaux et al., 2008).

Pharmacological Potential

  • Novel antifungal compounds, similar in structure to the query compound, have been synthesized and evaluated for their solubility in different solvents and biological media. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates (T. Volkova et al., 2020).

Metabolic Pathways

  • Research into the metabolic pathways of similar compounds, such as Lu AA21004, provides insights into the enzymes involved in their oxidative metabolism. This knowledge is key to predicting drug interactions and optimizing pharmacological profiles (Mette G. Hvenegaard et al., 2012).

Chemical Reactions and Applications

  • The study of chemical reactions, like the condensation of carboxylic acids and amines, provides foundational knowledge for synthesizing derivatives of the query compound. These reactions have broad applications in creating pharmaceuticals, agrochemicals, and other industrial chemicals (M. Kunishima et al., 1999).

Crystal Structure Analysis

  • Analyzing the crystal structures of related compounds, such as olanzapine solvates, helps in understanding the physical properties and stability of these compounds, which is crucial for their formulation and storage (I. Wawrzycka-Gorczyca et al., 2007).

Properties

IUPAC Name

2-[1-(3-methylbut-2-enyl)-4-[(5-methylthiophen-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-14(2)6-8-19-10-9-18(12-16(19)7-11-20)13-17-5-4-15(3)21-17/h4-6,16,20H,7-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVBGIYPIMOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCN(C(C2)CCO)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Reactant of Route 2
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Reactant of Route 5
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Reactant of Route 6
2-{1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol

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